molecular formula C10H11N3OS B11316952 N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide

Cat. No.: B11316952
M. Wt: 221.28 g/mol
InChI Key: SBXWRENPTMUDGG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide stands out due to its specific structural features, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the development of advanced materials or as a precursor for synthesizing other biologically active compounds.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-methylpropanamide

InChI

InChI=1S/C10H11N3OS/c1-6(2)10(14)11-7-3-4-8-9(5-7)13-15-12-8/h3-6H,1-2H3,(H,11,14)

InChI Key

SBXWRENPTMUDGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

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